

Janus Green B Staining for Light Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus Green B (JGB) is a vital stain used in light microscopy to selectively visualize mitochondria in living cells.[1][2] Its application is crucial for assessing mitochondrial activity and cell viability, making it a valuable tool in cellular biology, toxicology, and drug development. [3][4] JGB is a cationic dye that permeates the cell membrane and accumulates in the mitochondria.[3] The staining is dependent on the metabolic state of the mitochondria, specifically the activity of the electron transport chain.[3]

Principle of Staining

The selective staining of mitochondria by **Janus Green B** is due to the action of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[3][5] This enzyme maintains JGB in its oxidized, blue-green state within the mitochondria.[3][5] In the cytoplasm, the dye is reduced to a colorless leuco-form, providing a high-contrast image of the mitochondria against a clear background.[3][5] This oxygen-dependent reaction is a hallmark of metabolically active mitochondria.[3][6] The color of the indicator changes according to the amount of oxygen present; when oxygen is present, the indicator oxidizes to a blue color, and in the absence of oxygen, it is reduced and turns pink.[1][7]

Applications

- Assessment of Mitochondrial Function: JGB is a reliable indicator of mitochondrial integrity and metabolic activity.[4] The intensity of the stain can provide a qualitative measure of cellular respiration.
- Cell Viability and Toxicity Assays: The ability of mitochondria to reduce JGB can be used to assess cell viability and the cytotoxic effects of compounds.[2][8] A simplified colorimetric assay has been developed based on the reductive splitting of JGB by mitochondrial oxidoreductases.[8]
- Supravital Staining: JGB allows for the observation of mitochondria in living cells without the need for fixation, preserving their physiological state.[4][9] This is particularly useful for studying mitochondrial dynamics.
- Histology: It is used for detecting embryonic tissue and for counterstaining in certain histological procedures.[10]
- Other Applications: JGB has also been used for staining peripheral nerves in live insects and visualizing lymphatic vessels.[4][6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for **Janus Green B** staining, compiled from various protocols. Optimal conditions may vary depending on the cell type and experimental goals.

Parameter	Value	Notes
Stock Solution Concentration	1% (w/v)	Dissolve 10 mg of JGB powder in 1 mL of distilled water or ethanol. Store at 4°C in the dark.[3]
Working Solution Concentration	0.01% - 0.1% (w/v)	A common starting concentration is 0.02%.[3][11] Dilute the stock solution in saline, PBS, or serum-free culture medium.[3]
Incubation Time	5 - 30 minutes	Shorter incubation times (5-10 minutes) are generally preferred to minimize potential toxicity.[3][5]
Incubation Temperature	Room Temperature or 37°C	37°C may enhance dye uptake but could also increase toxicity. [3]
Observation Wavelength	Not Applicable (Brightfield)	JGB is a chromogenic dye and is observed under a standard light microscope.[3]

Experimental ProtocolsReagent Preparation

- Janus Green B Stock Solution (1% w/v):
 - Weigh 10 mg of Janus Green B powder.
 - Dissolve it in 1 mL of distilled water or absolute ethanol.[3]
 - Store this solution in a dark, airtight container at 4°C.[3]
- Janus Green B Working Solution (e.g., 0.02% w/v):

- Prepare this solution fresh before each use.[3]
- Dilute the 1% stock solution 1:50 in a suitable buffer (e.g., Phosphate-Buffered Saline -PBS) or serum-free cell culture medium.[3] For example, add 20 μL of the 1% stock solution to 980 μL of PBS.

Protocol 1: Staining of Human Cheek Cells (A Simple Supravital Staining)

This protocol is adapted for demonstrating mitochondrial staining in a readily available cell type.

Materials:

- Sterile toothpick or cotton swab[5]
- Microscope slides and coverslips[5]
- Janus Green B working solution (0.02% in PBS)[5]
- Phosphate-Buffered Saline (PBS)[5]
- Light microscope[5]

Procedure:

- Gently scrape the inside of your cheek with a sterile toothpick or cotton swab.[5]
- Smear the collected cells onto a clean microscope slide in a thin, even layer.
- Allow the smear to air dry for a few minutes.[5]
- Add 2-3 drops of the 0.02% Janus Green B working solution to the smear and let it stand for 5-10 minutes.[5]
- Gently wash the slide with PBS to remove the excess stain.[5]
- Place a drop of fresh PBS on the smear and cover it with a coverslip.[5]

• Observe the slide under the high-power objective of a light microscope. Mitochondria will appear as small, bluish-green granules or rods within the cytoplasm.[5]

Protocol 2: Staining of Adherent Cells in Culture

This protocol is suitable for observing mitochondria in cells grown on coverslips or in imaging dishes.

Materials:

- Adherent cells cultured on sterile glass coverslips or in glass-bottom dishes
- Janus Green B working solution (0.02% in serum-free medium or PBS)[3]
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C[3]
- Light microscope[3]

Procedure:

- Grow cells to the desired confluency on the coverslips or in the imaging dish.
- Aspirate the culture medium and gently wash the cells twice with pre-warmed PBS.[3]
- Add the freshly prepared Janus Green B working solution to the cells, ensuring the entire surface is covered.[3]
- Incubate for 5-10 minutes at room temperature or 37°C, protected from light.[3]
- Remove the staining solution and wash the cells 2-3 times with PBS to remove excess stain.
- Mount the coverslip on a microscope slide with a drop of PBS or fresh culture medium. For imaging dishes, add fresh medium.[3]
- Observe the cells immediately under a light microscope.

Protocol 3: Staining of Suspension Cells

This protocol is designed for cells grown in suspension.

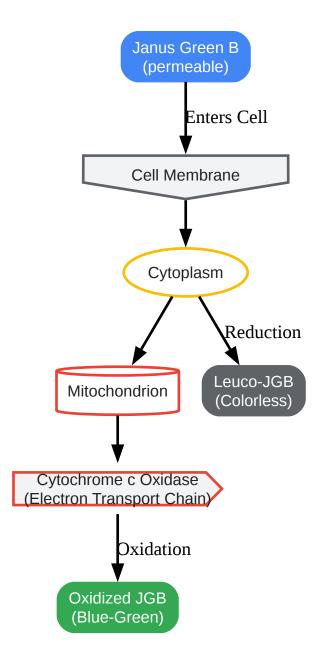
Materials:

- Suspension cell culture
- Janus Green B working solution (0.02% in serum-free medium or PBS)[3]
- Phosphate-Buffered Saline (PBS)[3]
- Centrifuge and centrifuge tubes
- Light microscope, slides, and coverslips[3]

Procedure:

- · Harvest the cells by centrifugation.
- Wash the cell pellet once with PBS.
- Resuspend the cell pellet in the Janus Green B working solution.
- Incubate for 5-10 minutes at room temperature, protected from light.[3]
- Pellet the cells by centrifugation.[3]
- Resuspend the cell pellet in fresh PBS and repeat the wash step twice to remove excess stain.[3]
- After the final wash, resuspend the cells in a small volume of PBS.[3]
- Place a drop of the cell suspension on a microscope slide, cover with a coverslip, and observe under a light microscope.[3]

Visualizations



Click to download full resolution via product page

Caption: Experimental workflow for Janus Green B staining.

Click to download full resolution via product page

Caption: Mechanism of selective mitochondrial staining by **Janus Green B**.

Troubleshooting and Considerations

• Low Staining Intensity: This could be due to low metabolic activity of the cells, insufficient incubation time, or a degraded JGB solution. Ensure the working solution is fresh and consider increasing the incubation time slightly.

- High Background Staining: This may result from excessive incubation time or inadequate washing. Reduce the incubation period and ensure thorough washing with PBS to remove unbound dye.
- Cell Toxicity: JGB can be toxic to cells with prolonged exposure. Use the lowest effective concentration and the shortest possible incubation time.
- Precipitation of the Dye: If the dye precipitates in the working solution, it should be filtered before use.[10]
- Controls: It is recommended to use both positive (healthy, metabolically active cells) and negative (e.g., cells treated with a mitochondrial inhibitor) controls to validate the staining results.[10]

Safety Precautions

Janus Green B is a chemical dye and should be handled with appropriate laboratory precautions. Wear gloves and eye protection. Dispose of waste according to institutional guidelines.[10]

Conclusion

Janus Green B staining is a straightforward and effective method for the vital staining of mitochondria. By following the detailed protocols and understanding the underlying principles, researchers can reliably visualize mitochondria and gain insights into cellular metabolic status, which is of particular importance in various fields of biological research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Janus Green B Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]
- 4. vionbiosciences.com [vionbiosciences.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scichem.com [scichem.com]
- 8. jbuon.com [jbuon.com]
- 9. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 10. biognost.com [biognost.com]
- 11. neuroethology-lab.carleton.ca [neuroethology-lab.carleton.ca]
- To cite this document: BenchChem. [Janus Green B Staining for Light Microscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672793#janus-green-b-staining-for-light-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

